molecular formula C10H9ClN2O B2840026 N-(2-chlorobenzyl)-2-cyanoacetamide CAS No. 64488-07-9

N-(2-chlorobenzyl)-2-cyanoacetamide

Cat. No. B2840026
CAS RN: 64488-07-9
M. Wt: 208.65
InChI Key: OBRPXZYTBBNYPA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-cyanoacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CBAA and has a molecular formula of C10H8ClN2O. CBAA belongs to the class of organic compounds known as benzylamines and is commonly used as an intermediate in the synthesis of other chemical compounds.

Scientific Research Applications

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRPXZYTBBNYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-cyanoacetamide

Synthesis routes and methods

Procedure details

A solution of 80.5 g. (0.71 mole) of ethyl cyanoacetate and 100 g. (0.71 mole) of 2-chlorobenzylamine in 200 ml. of absolute ethanol heated at reflux for 2 hours and then allowed to stand at ambient temperature overnight. The solvent is removed in vacuo and the residue is recrystallized from ether/pentane to give 56 g. (38% yield) of the desired product as a near white solid, m.p. 102°-4° C.;ν3300 (NH), 2270 (CN), and 1650 cm.-1 (C=O);δ8.7 (broad, 1H, NH), 7.35 (broad s, 4H, aromatic protons), 4.40 (d, 2H, benzyl methylene) and 3.7 (broad s, 2H, CH2CO).
Quantity
0.71 mol
Type
reactant
Reaction Step One
Quantity
0.71 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
38%

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